molecular formula C12H18BNO2 B048075 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 214360-73-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B048075
M. Wt: 219.09 g/mol
InChI Key: ZANPJXNYBVVNSD-UHFFFAOYSA-N
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Patent
US08481174B2

Procedure details

3.7 g (10 mmol) of (4-bromophenyl)naphthalen-1-yl-phenylamine was dissolved in 100 ml of THF and cooled to −78° C. 4.8 ml (12 mmol) of 2.5M n-butyllithium was added slowly to the THF solution and maintained at the same temperature as above for an hour to allow reaction. 2.2 g (12 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added to the reactant solution, maintained at the same temperature as above for an hour to allow reaction, heated to room temperature (RT) and stirred for 24 hours. Water was added to end the reaction, and 300 ml of chloroform was added. The resulting organic layer was washed with 200 ml of water and dried with anhydride magnesium sulfate. 3.4 g of Naphthalen-1-yl-phenyl[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenylamine (intermediate A) was obtained through silica chromatography with a yield of 81%.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C=CC([N:8]([C:15]2[C:24]3[C:19](=CC=CC=3)[CH:18]=[CH:17][CH:16]=2)C2C=CC=CC=2)=CC=1.C([Li])CCC.C(O[B:34]1[O:38][C:37]([CH3:40])([CH3:39])[C:36]([CH3:42])([CH3:41])[O:35]1)(C)C.O>C1COCC1.C(Cl)(Cl)Cl>[CH3:41][C:36]1([CH3:42])[C:37]([CH3:40])([CH3:39])[O:38][B:34]([C:18]2[CH:17]=[CH:16][C:15]([NH2:8])=[CH:24][CH:19]=2)[O:35]1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature as above for an hour
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature as above for an hour
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated to room temperature (RT)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The resulting organic layer was washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydride magnesium sulfate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.